4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride

Fragment-based drug discovery Lipophilicity LogP

4,5-Dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride (CAS 673434-77-0; also named 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride) is a synthetic fragment-sized molecule comprising a 2-imidazoline core linked via a thioether bridge to a 4-methylbenzyl moiety. With a molecular weight of 242.77 g/mol and a computed LogP of 2.44 for the free base, it occupies physicochemical space that is deliberately engineered for fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C11H15ClN2S
Molecular Weight 242.77
CAS No. 673434-77-0
Cat. No. B2573633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride
CAS673434-77-0
Molecular FormulaC11H15ClN2S
Molecular Weight242.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NCCN2.Cl
InChIInChI=1S/C11H14N2S.ClH/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11;/h2-5H,6-8H2,1H3,(H,12,13);1H
InChIKeyMHMZRBDKCIRTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride (CAS 673434-77-0): Fragment-Molecule Procurement & Differentiation Guide


4,5-Dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride (CAS 673434-77-0; also named 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride) is a synthetic fragment-sized molecule comprising a 2-imidazoline core linked via a thioether bridge to a 4-methylbenzyl moiety . With a molecular weight of 242.77 g/mol and a computed LogP of 2.44 for the free base, it occupies physicochemical space that is deliberately engineered for fragment-based drug discovery (FBDD) campaigns [1]. The compound is commercially available from multiple vendors at purities ranging from 90% to ≥95%, with 2 mg quantities priced as low as $35 USD, positioning it as an accessible starting point for medicinal chemistry elaboration .

Why 4,5-Dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride Cannot Be Replaced by Unsubstituted or Halogenated 2-Benzylthioimidazoline Analogs


Although the 2-benzylthio-4,5-dihydro-1H-imidazole scaffold is common across multiple fragment libraries, the identity of the para-substituent on the benzyl ring critically dictates lipophilicity, electronic character, and metabolic susceptibility . The target compound's 4-methyl group confers a LogP of 2.44, which is approximately 0.8 log units higher than the unsubstituted benzyl analog (LogP 1.64) and approximately 0.5 log units lower than the 4-chlorobenzyl analog (LogP 2.95) [1]. This intermediate lipophilicity directly impacts membrane permeability, aqueous solubility, and non-specific protein binding in biochemical assays—parameters that cannot be recapitulated by simply swapping in a halogenated or hydrogen-substituted congener. Furthermore, the electron-donating methyl group alters the electron density on the sulfur atom and the imidazoline ring pKa relative to electron-withdrawing substituents, influencing both reactivity in downstream synthetic elaboration and binding interactions with biological targets . Consequently, generic substitution with in-class compounds risks misleading structure–activity relationship (SAR) interpretations and wasted procurement expenditure.

Quantitative Differentiation Evidence for 4,5-Dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride Against Closest Analogs


Lipophilicity Step-Change: LogP 2.44 for the 4-Methylbenzyl Analog vs. LogP 1.64 for the Unsubstituted Benzyl Parent

The computed LogP (clogP) of the free base of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride is 2.44, compared with 1.64 for the unsubstituted 2-(benzylthio)-4,5-dihydro-1H-imidazole (CAS 20268-38-6) [1][2]. This +0.80 log unit increase represents a more than 6-fold enhancement in calculated octanol–water partition coefficient, placing the target compound in a more favorable lipophilicity range for membrane permeation while remaining compliant with fragment library guidelines (LogP ≤ 3) [3].

Fragment-based drug discovery Lipophilicity LogP SAR Physicochemical profiling

Lipophilicity Positioning: 4-Methylbenzyl LogP 2.44 Falls Between the 4-Fluoro (LogP 2.51) and 4-Chloro (LogP 2.95) Analogs

Among the para-substituted benzylthioimidazoline series, the target compound's LogP of 2.44 is intermediate: the 4-fluorobenzyl analog (CAS 330969-10-3, free base) has LogP 2.51, and the 4-chlorobenzyl analog (CAS 673434-78-1, as hydrochloride) has LogP 2.95 . The 4-methyl group thus provides the lowest lipophilicity of this trio, while introducing an electron-donating (+I, hyperconjugative) rather than electron-withdrawing inductive effect. This distinction has consequences: the 4-methyl analog avoids the potential for halogen–protein halogen bonding interactions that can complicate SAR interpretation with fluoro/chloro analogs, and it eliminates the metabolic liability of aryl chloride or fluoride dehalogenation pathways [1].

Lipophilicity Halogen bonding Electron effects Lead optimization

Fragment Rule-of-Three Compliance: MW 242.77, clogP 2.44, HBA 2, HBD 1, Rotatable Bonds 2

The hydrochloride salt of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide has a molecular weight of 242.77 g/mol; its free base (MW 206.31) meets all criteria of the 'Rule of Three' (Ro3) for fragment-based screening: MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, and rotatable bonds ≤ 3 [1][2]. In contrast, the 4-chlorobenzyl analog (MW 263.19 as hydrochloride) and 4-fluorobenzyl analog (MW 246.73 as hydrochloride) carry halogen atoms that increase molecular weight and may introduce undesirable reactivity (e.g., glutathione adduct formation with the chloro analog). All three compounds satisfy Ro3, but the 4-methyl analog achieves the lowest molecular weight among the substituted variants while maintaining the highest ligand efficiency potential [3].

Fragment-based drug discovery Rule of Three Lead-likeness Library design

Commercial Availability and Cost-per-Milligram: TargetMol Offers 2 mg at $35 vs. Chemscene 100 mg at $314 for ≥90% Purity

At the time of analysis, TargetMol lists 2 mg of 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride at $35 USD (=$17.50/mg), with 10 mg at $65 USD (=$6.50/mg) . Chemscene offers the compound at ≥90% purity with 100 mg priced at $314 USD (=$3.14/mg), 250 mg at $447 (=$1.79/mg), and 1 g at $912 (=$0.91/mg) . Chemenu lists the compound at 95%+ purity under catalog CM416214 . This multi-vendor availability with tiered pricing enables both initial milligram-scale screening and gram-scale synthetic elaboration without single-supplier lock-in. In comparison, the 4-chlorobenzyl analog (Chemscene CS-0268216, 95% purity) lacks publicly listed pricing at the time of search, and the 4-fluorobenzyl free base (Fluorochem F715521, 95%) has no currently available pricing, indicating potentially longer lead times or supply constraints for halogenated comparators.

Procurement Pricing Vendor comparison Fragment library sourcing

ECBD Database Annotation: Target Compound Is Inactive Against GPR35 at Primary Screening Concentration, Providing a Clean Negative Control Baseline

The European Chemical Biology Database (ECBD) reports that the free base of the target compound (EOS45092) was tested in a primary GPR35 antagonism assay and found to be inactive [1]. While this is a single-target negative result, it provides a valuable selectivity data point: the compound does not promiscuously activate or inhibit this GPCR at screening concentrations. For researchers developing GPR35-targeted probes or drugs, this inactivity differentiates it from structurally related imidazoline-containing molecules that do exhibit GPR35 activity and could confound assay interpretation. No equivalent GPR35 selectivity data are publicly available for the 4-chloro or 4-fluoro benzylthioimidazoline analogs, making this the only member of the series with a documented clean off-target profile at this receptor.

GPR35 Selectivity Off-target profiling Negative control

Application Scenarios Where 4,5-Dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride Provides Verifiable Procurement Advantages


Fragment-Based Screening Library Design Requiring Intermediate LogP (2–3) with Electron-Donating Aryl Substitution

The compound's clogP of 2.44 positions it in the sweet spot for balanced solubility and permeability in fragment screening [1]. Unlike the unsubstituted benzyl analog (LogP 1.64), it is predicted to exhibit sufficient membrane partitioning for cell-based target engagement assays; unlike the 4-chloro analog (LogP 2.95), it avoids the upper boundary of fragment-lipophilicity guidelines where non-specific binding and aggregation risk increase [2]. Its electron-donating 4-methyl group also provides a distinct electronic environment for exploring cation–π or hydrophobic packing interactions that cannot be replicated by electron-withdrawing halogen substituents.

Medicinal Chemistry Hit Expansion Where Halogen-Free Starting Points Are Preferred

For lead optimization programs that prioritize halogen-free chemical matter to avoid metabolic dehalogenation or halogen-bonding artifacts, the 4-methylbenzyl analog is the only para-substituted 2-benzylthioimidazoline that simultaneously provides enhanced lipophilicity (ΔLogP +0.80 over the unsubstituted parent) without introducing fluorine, chlorine, bromine, or iodine [1][2]. This simplifies downstream ADMET profiling and reduces the synthetic burden of late-stage halogen removal.

Cost-Sensitive Academic Fragment Screening with Transparent Multi-Vendor Sourcing

With three independent vendors (TargetMol, Chemscene, Chemenu) offering the compound at purity grades from 90% to 95%+ and at price points from $0.91/mg (gram scale) to $17.50/mg (2 mg screening quantity), procurement teams can optimize for both budget and turnaround time [1][2]. In contrast, the halogenated analogs exhibit opaque or unavailable pricing, which introduces budget uncertainty and potential project delays in time-sensitive screening campaigns.

GPR35-Targeted Probe Development Requiring a Structurally Related Negative Control

For laboratories developing imidazoline-based GPR35 agonists or antagonists, the target compound's documented inactivity at GPR35 in a primary screening assay [1] makes it a suitable negative-control compound for structure–activity relationship studies. No such selectivity confirmation exists for the unsubstituted, 4-fluoro, or 4-chloro analogs, giving the 4-methyl derivative a unique evidentiary advantage that can strengthen the conclusions of pharmacological profiling experiments.

Quote Request

Request a Quote for 4,5-dihydro-1H-imidazol-2-yl 4-methylbenzyl sulfide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.